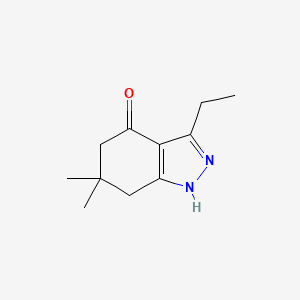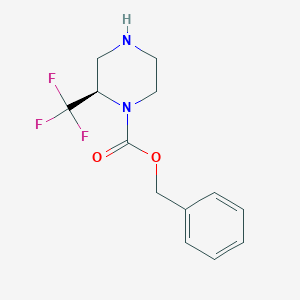
Benzyl (R)-2-(trifluoromethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry. The presence of the trifluoromethyl group and the piperazine ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of ®-2-(trifluoromethyl)piperazine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate
- Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate
- Benzyl ®-2-(difluoromethyl)piperazine-1-carboxylate
Uniqueness
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C13H15F3N2O2 |
|---|---|
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
benzyl (2R)-2-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-17-6-7-18(11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 |
Clé InChI |
LQRIKYHOBGGNAB-LLVKDONJSA-N |
SMILES isomérique |
C1CN([C@H](CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(C(CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


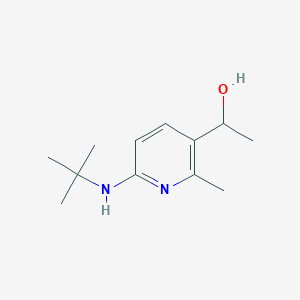
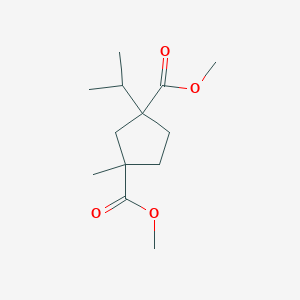
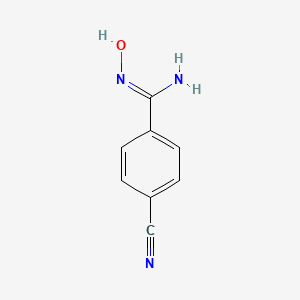
![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)
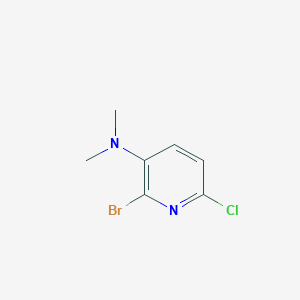
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15229065.png)
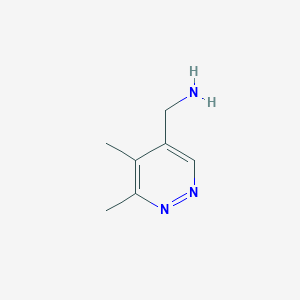
![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)

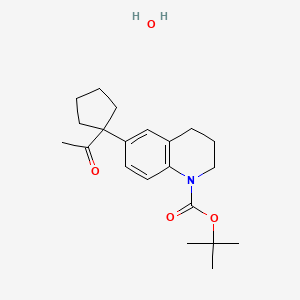
![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)
![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)
![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)
